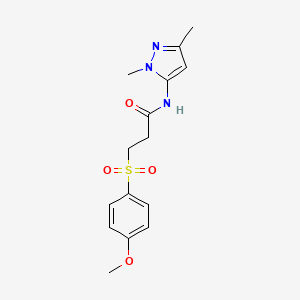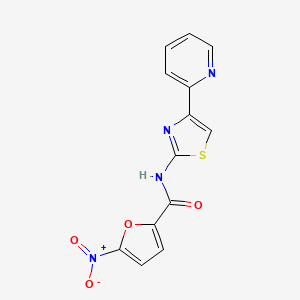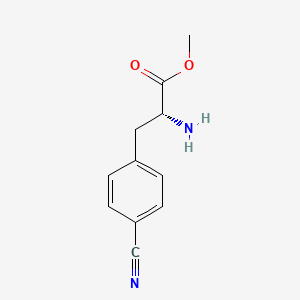![molecular formula C16H23N B2764551 N-Methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287330-67-8](/img/structure/B2764551.png)
N-Methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, commonly known as "MT-45," is a synthetic opioid that has gained attention in recent years due to its potential for abuse and dependence. MT-45 was first synthesized in the 1970s as part of research into the development of new analgesics. However, it was never approved for medical use and has since been classified as a Schedule I controlled substance in the United States.
Mecanismo De Acción
MT-45 acts on the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids. It is a partial agonist, meaning that it activates the receptor to a lesser extent than full agonists like morphine. However, it still produces effects such as pain relief and euphoria.
Biochemical and Physiological Effects
MT-45 produces a range of biochemical and physiological effects in the body. These include analgesia, sedation, respiratory depression, and pupillary constriction. It also produces a sense of euphoria and can lead to addiction and dependence with repeated use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MT-45 has several advantages and limitations for use in lab experiments. One advantage is that it is a selective mu-opioid receptor agonist, meaning that it can be used to study the effects of mu-receptor activation without affecting other opioid receptors. However, its potency is lower than other opioids, which may limit its usefulness in certain experiments. Additionally, its potential for abuse and dependence means that it must be handled with caution in the lab.
Direcciones Futuras
There are several potential future directions for research into MT-45. One area of interest is its potential as a treatment for pain, particularly in cases where other opioids are not effective. Another area of research is the development of new opioid medications that have reduced potential for abuse and dependence. Finally, there is a need for more research into the mechanisms of action of MT-45 and other opioids, as well as their long-term effects on the body.
Métodos De Síntesis
MT-45 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is not widely available due to the illicit nature of the drug. However, it is known that the starting material for the synthesis is cyclohexanone, which is converted to a bicyclic intermediate through a series of reactions. The intermediate is then reacted with 2,4,6-trimethylphenyl magnesium bromide to form the final product.
Aplicaciones Científicas De Investigación
MT-45 has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. One study found that MT-45 has analgesic effects in animal models and may be useful in the treatment of pain. Another study investigated the potential of MT-45 as a treatment for opioid addiction, but found that it was not effective in reducing withdrawal symptoms or drug-seeking behavior.
Propiedades
IUPAC Name |
N-methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-11-5-12(2)14(13(3)6-11)16-7-15(8-16,9-16)10-17-4/h5-6,17H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPQRXMBBFQUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)CNC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({[3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Fluorophenyl)methyl]-N'-(2-methoxy-4-methylsulfanylbutyl)oxamide](/img/structure/B2764468.png)
![Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2764469.png)


![3-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2764477.png)
![4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2764478.png)
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2764479.png)
![(Z)-ethyl 1-isobutyl-5-oxo-2-((3-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2764480.png)



![N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2764485.png)
![2-[(3-Methoxy-2-naphthoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2764486.png)
